REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:16])=[CH:5][C:6]([C:11](OCC)=[O:12])=[N:7][C:8]=1[O:9][CH3:10])#[N:2].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].CCOC(C)=O>O1CCCC1.C(O)C>[OH:12][CH2:11][C:6]1[CH:5]=[C:4]([CH3:16])[C:3]([C:1]#[N:2])=[C:8]([O:9][CH3:10])[N:7]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=CC(=NC1OC)C(=O)OCC)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with aq. NH4Cl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (Analogix, SF40-120g, 0 to 30% EtOAc in CH2Cl2)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC(=C(C#N)C(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.05 mmol | |
AMOUNT: MASS | 3.75 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |